2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
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Description
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C15H15ClFNO2S and its molecular weight is 327.8. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, undergo complex metabolic activation pathways leading to carcinogenic products. Studies have shown that both human and rat liver microsomes can metabolize these compounds, involving cytochrome P450 isoforms CYP3A4 and CYP2B6. This research highlights the significance of understanding the metabolism of chloroacetamide herbicides for assessing their carcinogenic potential (Coleman et al., 2000).
Radiosynthesis of Chloroacetanilide Herbicide
The radiosynthesis of chloroacetanilide herbicides, such as acetochlor, provides insights into their metabolism and mode of action. By employing tritium gas in the presence of palladium on carbon, researchers achieved high specific activity yields. This method facilitates studies on the environmental fate and biological impact of these herbicides, aiding in the development of safer agricultural practices (Latli & Casida, 1995).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on benzothiazolinone acetamide analogs, which share functional similarities with 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, has shown potential applications in photovoltaic cells due to their light harvesting efficiency. Furthermore, molecular docking studies with these compounds reveal binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).
Anticancer Drug Synthesis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the process of creating compounds with potential anticancer activity. Through a series of reactions involving specific reagents and conditions, researchers developed a compound that targets the VEGFr receptor, illustrating the process of drug discovery and development (Sharma et al., 2018).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-9-5-6-21-15(9)13(19)8-18-14(20)7-10-11(16)3-2-4-12(10)17/h2-6,13,19H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFGQNJTLMFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.